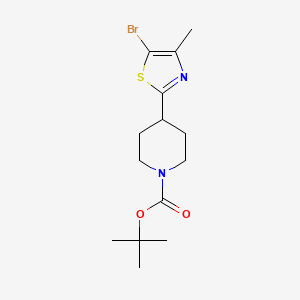

tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound features a piperidine ring substituted with a tert-butyl ester group and a thiazole ring that is further substituted with a bromine atom and a methyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under acidic conditions to yield 5-bromo-4-methylthiazole.

Piperidine Ring Formation: The piperidine ring is formed by reacting 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine to yield tert-butyl 4-piperidinecarboxylate.

Coupling Reaction: The final step involves coupling the 5-bromo-4-methylthiazole with tert-butyl 4-piperidinecarboxylate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones, while the piperidine ring can undergo reduction to form piperidines with different degrees of saturation.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., HCl in methanol) or basic conditions (e.g., NaOH in water).

Major Products

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Thiazole sulfoxides or sulfones.

Reduction Products: Reduced piperidine derivatives.

Hydrolysis Products: Piperidine carboxylic acids.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Chemical Reactions : It can undergo various reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : It can participate in oxidation-reduction reactions under specific conditions.

Biology

- Biological Activity : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Research indicates that it may interact with specific biomolecules, influencing biological pathways.

- Mechanism of Action : Its mechanism involves binding to enzymes or receptors, modulating their activity, which can lead to various therapeutic effects.

Medicine

- Drug Development : The compound is investigated as a precursor for drug development, particularly in creating novel therapeutics targeting specific diseases.

- Pharmacological Studies : It has been evaluated for its pharmacological properties, including efficacy and safety profiles in preclinical studies.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Applications | Unique Features |

|---|---|---|---|

| tert-butyl 4-(5-bromo-2-pyridyl)piperazine-1-carboxylate | Structure | Drug development | Similar structure with piperazine ring |

| tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | Structure | Specialty chemicals | Different substituent on piperidine ring |

| tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate | Structure | Intermediate synthesis | Unique bromopyrimidine moiety |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate against various bacterial strains. Results showed significant inhibition of growth, indicating its potential as a new antimicrobial agent.

Case Study 2: Drug Development

In a recent investigation, researchers explored the use of this compound as a precursor for synthesizing new anti-cancer agents. The study demonstrated its effectiveness in modifying existing drug frameworks to enhance therapeutic efficacy against cancer cells.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate depends on its specific application and the biological target it interacts with. Generally, the thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The bromine atom may participate in halogen bonding, further stabilizing the interaction with the target.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(5-chloro-4-methylthiazol-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(5-fluoro-4-methylthiazol-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(5-iodo-4-methylthiazol-2-yl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This feature can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug design and development.

Actividad Biológica

tert-Butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate is a chemical compound with a unique molecular structure, characterized by its piperidine ring and thiazole moiety. Its molecular formula is C₁₄H₂₁BrN₂O₂S, and it has a molecular weight of approximately 361.3 g/mol . This compound is gaining attention in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often associated with pharmacological properties.

- Thiazole Moiety : This five-membered ring containing sulfur and nitrogen is known for its diverse biological activities, including antimicrobial and anticancer effects.

- Bromine Substitution : The presence of bromine enhances the lipophilicity and may influence the interaction with biological targets .

Antimicrobial Properties

Compounds similar to tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine have shown significant antimicrobial activity. Thiazole derivatives are well-documented for their efficacy against various pathogens. For example, studies indicate that thiazole-containing compounds can inhibit bacterial growth and possess antifungal properties .

Anticancer Activity

Research into thiazole derivatives has revealed promising anticancer activities. Compounds with similar structural motifs have been tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, thiazoles have been linked to selective apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways . The specific mechanisms of action for this compound remain to be fully elucidated but may involve interactions with proteins involved in cell proliferation and survival.

Neuroprotective Effects

Some thiazole derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The presence of the piperidine ring may enhance central nervous system penetration, making this compound a candidate for further investigation in neuropharmacology .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of piperidine derivatives with thiazole precursors. This versatility allows for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 4-(5-hydroxymethyl-4-methylthiazol-2-yl)piperidine-1-carboxylate | C₁₅H₂₄N₂O₃S | Hydroxymethyl group enhances solubility |

| tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | C₁₁H₂₀BrN₂O₂ | Lacks thiazole, simpler structure |

| 4-(5-bromo-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | C₁₂H₁₈BrN₃O₂S | Different nitrogen heterocycle |

This table illustrates the unique aspects of this compound, particularly its dual functionality as both an ester and a heterocyclic compound .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related thiazole compounds have been investigated extensively in various research contexts:

- Anticonvulsant Activity : Thiazole derivatives have been shown to exhibit anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy treatment .

- Cytotoxicity Studies : In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against human cancer cell lines, highlighting the need for further exploration into the mechanisms underlying this activity .

- Pharmacokinetic Profiles : Preliminary studies suggest that modifications to the thiazole or piperidine portions can significantly affect absorption and distribution characteristics, which are critical for therapeutic efficacy .

Propiedades

IUPAC Name |

tert-butyl 4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O2S/c1-9-11(15)20-12(16-9)10-5-7-17(8-6-10)13(18)19-14(2,3)4/h10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWDALULNWKCDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.